molecular formula C8H8ClNO2 B12965463 2-(2-Chloro-3-methylpyridin-4-yl)acetic acid CAS No. 1227581-33-0

2-(2-Chloro-3-methylpyridin-4-yl)acetic acid

Cat. No.: B12965463
CAS No.: 1227581-33-0
M. Wt: 185.61 g/mol
InChI Key: WKWLIZARRIDYMX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylpyridin-4-yl)acetic acid typically involves the chlorination of 3-methylpyridine followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-3-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-(2-Chloro-3-methylpyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
  • 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid

Uniqueness

2-(2-Chloro-3-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1227581-33-0

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(2-chloro-3-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8ClNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WKWLIZARRIDYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)CC(=O)O

Origin of Product

United States

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